(3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid
Description
(3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with two fluorine atoms at the 3- and 5-positions, a methoxymethoxy group at the 4-position, and a boronic acid (-B(OH)₂) moiety. This compound’s unique substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis , as enzyme inhibitors , and in materials science for functionalized polymers .
Properties
Molecular Formula |
C8H9BF2O4 |
|---|---|
Molecular Weight |
217.96 g/mol |
IUPAC Name |
[3,5-difluoro-4-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O4/c1-14-4-15-8-6(10)2-5(9(12)13)3-7(8)11/h2-3,12-13H,4H2,1H3 |
InChI Key |
AYVYTXBADLFIFJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OCOC)F)(O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of (3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours to ensure complete conversion .
Chemical Reactions Analysis
(3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura cross-coupling.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as water or organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid has several scientific research applications:
Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond, which is a key step in the Suzuki-Miyaura cross-coupling reaction . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
- (3,5-Difluoro-4-methoxyphenyl)boronic Acid (Similarity: 0.88) : Replacing the methoxymethoxy group with a methoxy group reduces steric bulk and alters electron-donating capacity. The absence of the additional methylene spacer in methoxymethoxy may decrease solubility in polar solvents compared to the target compound .
- (4-Fluoro-3-methoxyphenyl)boronic Acid: A mono-fluoro analog with a methoxy group at position 3.
- (3,5-Bis(methoxycarbonyl)phenyl)boronic Acid : Incorporates electron-withdrawing methoxycarbonyl groups, enhancing boronic acid acidity and diol-binding affinity. However, this substitution reduces solubility in aqueous media compared to fluorine- and ether-containing analogs .
Table 1: Substituent Effects on Key Properties
| Compound | Substituents | Electronic Effect | Solubility Trend | Reactivity in Cross-Coupling |
|---|---|---|---|---|
| Target Compound | 3,5-F; 4-methoxymethoxy | Moderate EWG | High | High (strong EWG) |
| (3,5-Difluoro-4-methoxyphenyl)boronic Acid | 3,5-F; 4-methoxy | Moderate EWG | Moderate | Moderate |
| (4-Fluoro-3-methoxyphenyl)boronic Acid | 4-F; 3-methoxy | Mild EWG | Moderate | Low |
| (3,5-Bis(methoxycarbonyl)phenyl)boronic Acid | 3,5-methoxycarbonyl | Strong EWG | Low | High (acidic B(OH)₂) |
Key : EWG = Electron-Withdrawing Group
Reactivity in Oxidation and Hydrolysis
- Oxidation Stability: Boronic esters of the target compound may exhibit faster oxidation rates than non-fluorinated analogs. For instance, pinacol-derived boronic esters oxidized to phenols in 10 minutes , while electron-withdrawing fluorine substituents could accelerate this process.
- Hydrolysis and Diol Affinity : The methoxymethoxy group’s steric bulk may slow hydrolysis compared to smaller diols (e.g., neopentyl glycol, relative affinity: 0.30 ). However, fluorine’s electron-withdrawing effect increases boronic acid acidity, enhancing diol-binding capacity in applications like cryogel functionalization .
Biological Activity
(3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with diols, which makes them valuable in various biochemical applications, including drug discovery and development. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of (3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid can be represented as follows:
- Molecular Formula : C₉H₁₀B F₂ O₃
- Molecular Weight : 203.98 g/mol
- IUPAC Name : (3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid
The presence of fluorine atoms and the methoxymethoxy group contributes to the compound's unique properties, enhancing its solubility and reactivity.
1. Enzyme Inhibition
Boronic acids often act as enzyme inhibitors. Research indicates that (3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid may inhibit certain proteases by forming reversible covalent bonds with the active site serine or cysteine residues. This mechanism is particularly relevant in cancer therapy, where protease inhibition can impede tumor progression.
2. Anticancer Properties
Studies have shown that boronic acids possess anticancer activity by modulating cellular signaling pathways. Specifically, (3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid has been investigated for its effects on apoptosis and cell cycle regulation in various cancer cell lines.
Case Studies
-
Study on Apoptosis Induction in Cancer Cells
- Objective : To evaluate the effect of (3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid on apoptosis in breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound. Apoptosis was assessed using flow cytometry and caspase activity assays.
- Results : The compound induced apoptosis in a dose-dependent manner, significantly increasing caspase-3 and caspase-9 activities compared to control groups.
-
Inhibition of Tumor Growth
- Objective : To assess the compound's efficacy in vivo using a xenograft model.
- Methodology : Nude mice bearing MCF-7 xenografts were administered (3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid.
- Results : Tumor growth was significantly inhibited compared to untreated controls (p < 0.05), suggesting potential for therapeutic application.
Data Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Apoptosis Induction | Caspase activation | |
| Tumor Growth Inhibition | Protease inhibition | |
| Antiviral Activity | Viral entry blockade |
Therapeutic Potential
The biological activity of (3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid suggests several therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development in oncology.
- Antiviral Applications : Preliminary studies indicate potential antiviral properties, particularly against viruses that utilize host cell proteases for entry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
